An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-3-methylcyclohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-3-methylcyclohexane
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Ethyl-3-methylcyclohexane, a substituted cycloalkane of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the core physicochemical characteristics, stereoisomerism, conformational analysis, and spectroscopic signatures of its cis and trans isomers. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, alongside a discussion of its key chemical reactivities. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: Unveiling 1-Ethyl-3-methylcyclohexane
1-Ethyl-3-methylcyclohexane (C₉H₁₈) is a disubstituted cycloalkane that serves as a valuable model compound for understanding the principles of stereochemistry and conformational analysis in cyclic systems.[1][2] Its structure, consisting of a cyclohexane ring with an ethyl and a methyl group at the 1 and 3 positions, respectively, gives rise to geometric isomerism in the form of cis and trans diastereomers.[2] The spatial arrangement of these alkyl substituents profoundly influences the molecule's stability, physical properties, and reactivity. A thorough understanding of these characteristics is paramount for its application in areas such as solvent chemistry, as a synthetic intermediate, and in the development of conformationally constrained molecules in medicinal chemistry.[3]
Molecular Structure and Stereoisomerism
The connectivity of 1-Ethyl-3-methylcyclohexane gives rise to two stereogenic centers at carbons 1 and 3. This results in the existence of two diastereomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane.[2]
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cis-1-Ethyl-3-methylcyclohexane: In this isomer, the ethyl and methyl groups are on the same face of the cyclohexane ring.
-
trans-1-Ethyl-3-methylcyclohexane: In this isomer, the ethyl and methyl groups are on opposite faces of the ring.
Each of these diastereomers is chiral and exists as a pair of enantiomers. However, for the purpose of this guide, we will primarily focus on the properties of the cis and trans diastereomers.
Physical Properties: A Comparative Overview
The physical properties of the isomers of 1-Ethyl-3-methylcyclohexane are summarized in the table below. These properties are influenced by the molecule's overall shape and the intermolecular forces, which are in turn dictated by the stereochemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Number (Mixture) | 3728-55-0 | [2] |
| CAS Number (cis) | 19489-10-2 | [1] |
| CAS Number (trans) | 4926-76-5 | [4] |
| Boiling Point (Mixture) | ~150 °C | [3] |
| Boiling Point (trans) | 421.7 K (~148.5 °C) | [5] |
| Density (Mixture) | ~0.79 g/cm³ | |
| Refractive Index (Mixture) | ~1.43 | |
| LogP (Octanol/Water Partition Coefficient) | 4.3 | [2] |
Conformational Analysis and Thermodynamic Stability
The cyclohexane ring in 1-Ethyl-3-methylcyclohexane exists predominantly in a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the steric interactions of the ethyl and methyl groups in these chair conformations.
The energetic penalty for a substituent to be in an axial position rather than an equatorial position is quantified by its "A-value". The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is slightly higher at about 1.8 kcal/mol, reflecting its greater steric bulk.
Conformational Equilibrium of cis-1-Ethyl-3-methylcyclohexane
The cis isomer can exist in two chair conformations that are in rapid equilibrium. In one conformation, both the ethyl and methyl groups are in equatorial positions. In the other, after a ring flip, both are in axial positions.
The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that are present in the diaxial conformation. Therefore, at equilibrium, the diequatorial conformer is the major species.
Conformational Equilibrium of trans-1-Ethyl-3-methylcyclohexane
The trans isomer also exists as a mixture of two rapidly interconverting chair conformations. In both conformations, one substituent is in an axial position and the other is in an equatorial position.
Since the ethyl group is sterically bulkier than the methyl group (higher A-value), the conformation where the ethyl group is in the equatorial position and the methyl group is in the axial position is the more stable of the two.
Relative Stability of Cis and Trans Isomers
Comparing the most stable conformers of both isomers, the cis isomer (diequatorial) is more stable than the trans isomer (ethyl equatorial, methyl axial). The cis isomer can adopt a conformation where both bulky groups are in the favorable equatorial positions, whereas the trans isomer is forced to have one group in the less favorable axial position in all of its chair conformations.
Synthesis and Purification
A common and effective method for the synthesis of 1-Ethyl-3-methylcyclohexane is the catalytic hydrogenation of 1-ethyl-3-methylbenzene.[6] This method typically produces a mixture of the cis and trans isomers.
Experimental Protocol: Catalytic Hydrogenation of 1-Ethyl-3-methylbenzene
Materials:
-
1-Ethyl-3-methylbenzene
-
5% Rhodium on alumina catalyst
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave with magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Hydrogen gas
Procedure:
-
Reactor Setup: Charge the high-pressure autoclave with 1-ethyl-3-methylbenzene and ethanol.[6]
-
Catalyst Addition: Carefully add the 5% Rhodium on alumina catalyst (typically 1-5 mol% relative to the substrate).[6]
-
Inerting and Pressurization: Seal the autoclave and purge it several times with an inert gas (e.g., argon), followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).[6]
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). Monitor the reaction by observing the decrease in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases.[6]
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of cis and trans isomers.
Purification: Fractional Distillation
The cis and trans isomers of 1-Ethyl-3-methylcyclohexane have slightly different boiling points and can be separated by fractional distillation.[7]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[7]
-
Distillation: Heat the crude isomeric mixture in the distillation flask. The lower-boiling isomer will vaporize first, ascend the column, condense, and be collected as the initial fraction.
-
Fraction Collection: Collect fractions over narrow temperature ranges. The purity of the fractions can be monitored by Gas Chromatography (GC).
Analytical Characterization
A combination of spectroscopic techniques is essential for the characterization and differentiation of the cis and trans isomers of 1-Ethyl-3-methylcyclohexane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the cis and trans isomers and for confirming their molecular weight and fragmentation patterns.
Expected Observations:
-
The GC chromatogram will show two distinct peaks corresponding to the cis and trans isomers, with different retention times.
-
The mass spectrum for both isomers will exhibit a molecular ion peak (M⁺) at m/z = 126.[1][2]
-
Characteristic fragment ions will be observed due to the loss of methyl (M-15, m/z = 111) and ethyl (M-29, m/z = 97) groups.[8] The relative intensities of these fragment peaks may differ between the two isomers, providing a basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of the isomers.
¹H NMR Spectroscopy (Predicted):
-
The chemical shifts of the protons on the cyclohexane ring will be in the range of 0.8-1.8 ppm.
-
The protons of the ethyl group will appear as a triplet (CH₃) around 0.9 ppm and a quartet (CH₂) around 1.3 ppm.
-
The protons of the methyl group will appear as a doublet around 0.9 ppm.
-
The chemical shifts and coupling constants of the ring protons will differ between the cis and trans isomers due to the different spatial orientations of the substituents. In the more stable cis-diequatorial conformer, the ring protons will experience different shielding effects compared to the trans-(e,a) conformer.
¹³C NMR Spectroscopy (Predicted):
-
The number of unique carbon signals will reflect the symmetry of the molecule.
-
The chemical shifts of the ring carbons will be influenced by the steric compression (gamma-gauche effect) from the axial substituents. An axial methyl or ethyl group will cause an upfield shift (lower ppm value) for the C3 and C5 carbons compared to an equatorial group.
-
For the cis isomer (predominantly diequatorial): The carbon chemical shifts will be similar to those of equatorially substituted cyclohexanes.
-
For the trans isomer (predominantly ethyl equatorial, methyl axial): The axial methyl group will cause a noticeable upfield shift for the C1 and C5 carbons.
Chemical Properties and Reactivity
As a saturated cycloalkane, 1-Ethyl-3-methylcyclohexane is relatively unreactive. Its reactivity is primarily centered on the C-H bonds.
Free-Radical Halogenation
1-Ethyl-3-methylcyclohexane undergoes free-radical halogenation (e.g., with Cl₂ or Br₂ in the presence of UV light or a radical initiator). The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Regioselectivity: The halogen radical will preferentially abstract a hydrogen atom from the most substituted carbon to form the most stable alkyl radical. The order of radical stability is tertiary > secondary > primary. Therefore, halogenation is most likely to occur at the tertiary C-1 and C-3 positions.
Oxidation
Under strong oxidizing conditions (e.g., with potassium permanganate or chromic acid), the cyclohexane ring can be cleaved. However, these reactions are often non-selective and can lead to a mixture of products. The tertiary C-H bonds at positions 1 and 3 are the most susceptible to initial oxidation.
Isomerization
Under acidic conditions (e.g., with a Lewis acid catalyst), 1-Ethyl-3-methylcyclohexane can undergo isomerization. This can involve ring-opening and closing mechanisms or hydride shifts, potentially leading to a mixture of constitutional and stereoisomers. The equilibrium will favor the formation of the most thermodynamically stable isomer.
Safety and Handling
1-Ethyl-3-methylcyclohexane is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1-Ethyl-3-methylcyclohexane is a fundamentally important molecule for illustrating the principles of stereochemistry and conformational analysis. Its cis and trans isomers exhibit distinct physical properties and thermodynamic stabilities, which can be rationalized by considering the steric demands of the ethyl and methyl substituents in the chair conformations. The synthesis of this compound, typically via catalytic hydrogenation, yields an isomeric mixture that can be separated and characterized using standard laboratory techniques such as fractional distillation and spectroscopy. Its chemical reactivity is characteristic of a cycloalkane, with free-radical substitution being a primary mode of transformation. The in-depth understanding of 1-Ethyl-3-methylcyclohexane presented in this guide provides a solid foundation for its use in research and development.
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